1-(3-methylbutyl)-1H-pyrazol-5-ol
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Overview
Description
1-(3-methylbutyl)-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-methylbutyl)-1H-pyrazol-5-ol can be synthesized through a multi-step process. One common method involves the condensation of 3-methylbutylamine with 1,3-diketones followed by cyclization to form the pyrazole ring. The reaction typically requires a catalyst such as acetic acid and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-methylbutyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Alkylated pyrazoles.
Scientific Research Applications
1-(3-methylbutyl)-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-methylbutyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic actions .
Comparison with Similar Compounds
Similar Compounds
3-methylbutyl ethanoate: An ester with similar structural features but different functional groups.
3-methyl-1-butanol: An alcohol with a similar carbon skeleton but lacking the pyrazole ring.
Uniqueness
1-(3-methylbutyl)-1H-pyrazol-5-ol is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties. Unlike simple alcohols or esters, this compound can participate in a wider range of chemical reactions and has more diverse applications in scientific research .
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(3-methylbutyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C8H14N2O/c1-7(2)4-6-10-8(11)3-5-9-10/h3,5,7,9H,4,6H2,1-2H3 |
InChI Key |
AONKBQZSTLGVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C=CN1 |
Origin of Product |
United States |
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